molecular formula AgClO4 B1204653 Silver perchlorate CAS No. 7783-93-9

Silver perchlorate

Cat. No.: B1204653
CAS No.: 7783-93-9
M. Wt: 207.32 g/mol
InChI Key: YDHABVNRCBNRNZ-UHFFFAOYSA-M
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Description

Silver perchlorate is an inorganic compound with the chemical formula AgClO₄. It is a white, hygroscopic solid that forms a monohydrate. This compound is known for its high solubility in water and organic solvents, making it a valuable reagent in various chemical processes. This compound is primarily used as a source of silver ions and as a catalyst in organic chemistry.

Biochemical Analysis

Biochemical Properties

Silver perchlorate plays a significant role in biochemical reactions due to its ability to form insoluble silver salts with specific functional groups . This property makes it useful in analytical chemistry for the detection and quantification of various compounds. This compound interacts with enzymes, proteins, and other biomolecules by forming complexes with them. These interactions can alter the activity of enzymes and proteins, leading to changes in biochemical pathways.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the uptake of iodine by thyroid cells, which can disrupt the metabolism of thyroid hormones and lead to serious health issues . Additionally, this compound can interact with other cellular components, leading to changes in cell function and viability.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form complexes with biomolecules, leading to changes in their activity. This compound can bind to enzymes and proteins, inhibiting or activating their function. This can result in changes in gene expression and alterations in biochemical pathways. For example, this compound can inhibit the activity of enzymes involved in the uptake of iodine by thyroid cells, leading to disruptions in thyroid hormone metabolism .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and viability. At high doses, this compound can be toxic and cause adverse effects. Studies have shown that high doses of this compound can lead to significant disruptions in thyroid hormone metabolism and other biochemical pathways . It is important to carefully control the dosage of this compound in experimental settings to avoid toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the metabolism of thyroid hormones. It can interact with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels. For example, this compound can inhibit the activity of enzymes involved in the uptake of iodine by thyroid cells, leading to disruptions in thyroid hormone metabolism . These changes can have significant effects on overall metabolic function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues can influence its activity and effects. This compound can interact with transporters and binding proteins, affecting its localization and accumulation within cells. For example, this compound can be transported into thyroid cells, where it can inhibit the uptake of iodine and disrupt thyroid hormone metabolism . The distribution of this compound within tissues can also influence its overall effects on cellular function.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, this compound can accumulate in the thyroid gland, where it can inhibit the uptake of iodine and disrupt thyroid hormone metabolism . The localization of this compound within cells can influence its overall effects on cellular function and viability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Silver perchlorate can be synthesized through several methods:

    Reaction with Perchloric Acid and Silver Nitrate: Heating a mixture of perchloric acid and silver nitrate produces this compound.

    Reaction with Barium Perchlorate and Silver Sulfate: this compound can also be prepared by reacting barium perchlorate with silver sulfate.

    Reaction with Perchloric Acid and Silver Oxide: Another method involves the reaction of perchloric acid with silver oxide

Industrial Production Methods: In industrial settings, the preparation of this compound typically involves the reaction of silver nitrate with perchloric acid due to the simplicity and efficiency of this method. The reaction is carried out under controlled conditions to ensure the purity and stability of the product.

Chemical Reactions Analysis

Types of Reactions: Silver perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Silver perchlorate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Silver perchlorate’s unique properties and wide range of applications make it an important compound in both research and industrial settings. Its ability to act as a strong oxidizing agent and its high solubility in various solvents contribute to its versatility and effectiveness in chemical reactions.

Properties

IUPAC Name

silver;perchlorate
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InChI

InChI=1S/Ag.ClHO4/c;2-1(3,4)5/h;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHABVNRCBNRNZ-UHFFFAOYSA-M
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]Cl(=O)(=O)=O.[Ag+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

AgClO4
Record name silver perchlorate
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DSSTOX Substance ID

DTXSID40884427
Record name Silver perchlorate
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Molecular Weight

207.32 g/mol
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Physical Description

Colorless deliquescent solid; [Hawley] Colorless crystalline solid; [MSDSonline]
Record name Silver perchlorate
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CAS No.

7783-93-9
Record name Silver perchlorate
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Record name Perchloric acid, silver(1+) salt (1:1)
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Record name Silver perchlorate
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Record name Silver perchlorate
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Record name SILVER PERCHLORATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silver perchlorate
Customer
Q & A

Q1: What is the molecular formula and weight of silver perchlorate?

A1: this compound has the molecular formula AgClO4 and a molecular weight of 207.32 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Various spectroscopic methods, including ultraviolet (UV) [], infrared (IR) [], Raman [], nuclear magnetic resonance (NMR) [, ], and electron spin resonance (ESR) [], are employed to analyze this compound and its complexes.

Q3: Is this compound compatible with Pyrex glassware?

A3: Yes, studies have shown Pyrex exhibits high stability in contact with this compound solutions, even at elevated concentrations of perchloric acid. []

Q4: How stable is silver in contact with perchloric acid solutions containing this compound?

A4: The corrosion current-density for silver significantly decreases in perchloric acid solutions with added this compound, indicating enhanced stability. []

Q5: How does this compound catalyze the Diels-Alder reaction?

A5: this compound, in combination with diphenyltin sulfide or Lawesson’s reagent, effectively promotes Diels-Alder reactions between dienes and α,β-unsaturated ketones under mild conditions. [] The exact mechanism remains under investigation.

Q6: Can this compound catalyze aldol reactions?

A6: Yes, similar to its role in Diels-Alder reactions, this compound combined with diphenyltin sulfide or Lawesson’s reagent efficiently catalyzes aldol reactions between aldehydes and trimethylsilyl enol ethers. []

Q7: How does this compound affect the solvolysis of halocyclopropanes?

A7: this compound promotes the ring expansion of halocyclopropanes, leading to the formation of trans-cycloalkenyl ethers or trans-cycloalkenols depending on the solvent used. This reaction proceeds with high stereospecificity, yielding predominantly one diastereomer. []

Q8: What role does this compound play in the reaction of trialkyl phosphites with α-halogenoketones?

A8: In the presence of this compound, the reaction pathway shifts away from the typical Arbuzov or Perkow products. Instead, trimethyl phosphate and tetramethyl pyrophosphate become the exclusive phosphorus-containing products. []

Q9: Can this compound catalyze glycosylation reactions?

A9: Yes, this compound effectively activates glycopyranosyl dimethylphosphinothioates, facilitating their reaction with alcohols to yield α-glycosides with high stereoselectivity. []

Q10: How does this compound influence the polymerization of tetrahydrofuran?

A10: Depending on the co-reactant, this compound can initiate either dicationic or monocationic living polymerization of tetrahydrofuran, enabling controlled polymer chain growth. []

Q11: Can this compound be used for grafting polymers onto graphene oxide?

A11: this compound enables the introduction of acyl perchlorate groups onto graphene oxide surfaces. These groups then serve as initiation sites for the ring-opening polymerization of lactones, effectively grafting polymers onto the graphene oxide surface. []

Q12: Have computational methods been used to study this compound systems?

A12: Yes, computational chemistry techniques have been employed to model and understand the formation and growth mechanisms of silver nanoparticles produced by the reduction of this compound. []

Q13: How do structural modifications of cycloalkenes impact their complexes with this compound?

A13: ESR studies on γ-irradiated this compound-cycloalkene complexes show that the spin density on silver decreases as the size of the cycloalkenyl ring increases. This trend correlates with the stability of the parent complex, indicating the influence of cycloalkene structure on complex stability. []

Q14: How stable are this compound solutions?

A14: The stability of this compound solutions depends on factors like concentration, pH, and the presence of other ions. Studies show enhanced silver stability in perchloric acid solutions containing this compound. []

Q15: What safety precautions should be taken when handling this compound?

A15: this compound is a strong oxidizer and should be handled with caution. It is essential to consult the material safety data sheet (MSDS) and follow appropriate safety protocols when working with this compound.

Q16: Is this compound toxic?

A16: Silver compounds, including this compound, can be toxic. It is crucial to handle them with care and avoid direct contact with skin or eyes. Appropriate personal protective equipment (PPE) should always be worn when handling this compound.

Q17: How is this compound typically quantified in solution?

A17: Electrochemical techniques, particularly polarography, are commonly employed for the quantitative determination of silver in various solutions, including those containing this compound. []

Q18: What is the environmental impact of this compound?

A18: As with many heavy metal compounds, this compound can pose environmental risks. It's crucial to handle and dispose of it properly to minimize any potential negative impact on the environment.

Q19: What is the solubility of this compound in different solvents?

A20: this compound exhibits good solubility in various solvents, including water, acetonitrile [], methanol [, ], and propylene carbonate []. This solubility makes it a versatile reagent for a wide range of chemical reactions.

Q20: Are there alternatives to this compound for specific applications?

A20: Yes, depending on the application, alternative reagents like silver nitrate, silver triflate, or other Lewis acids may be suitable replacements for this compound. The choice depends on the specific reaction conditions and desired outcomes.

Q21: What resources are available for researchers working with this compound?

A21: Numerous resources support research involving this compound. These include chemical suppliers, analytical service providers, databases of chemical information, and published literature.

Q22: What are some historical milestones in this compound research?

A22: Research on this compound spans several decades, with contributions to diverse fields. Key milestones include its early use in organic synthesis, the exploration of its catalytic properties, and the development of analytical methods for its detection and quantification.

Q23: What are some examples of cross-disciplinary applications of this compound?

A24: this compound finds use in various disciplines. For example, in materials science, it aids in developing nanocomposite Fricke gels for heavy ion beam irradiation dosimetry. [] In coordination chemistry, it facilitates the construction of energetic cationic coordination polymers with potential applications as ultrafast laser initiating materials. []

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